molecular formula C19H15BrN2O5 B8800573 6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

6-amino-8-(3-bromo-4,5-dimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B8800573
M. Wt: 431.2 g/mol
InChI Key: NJNZVKZFRYVFSS-UHFFFAOYSA-N
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Patent
US09371333B2

Procedure details

3-Bromo-4,5-dimethoxy-benzaldehyde (245 mg, 1 mmol), malononitrile (66 mg, 1 mmol) and sesamol (166 mg, 1.2 mmol) were taken in 10 ml ethanol, charged with piperidine (50 μl, 0.5 mmol) and stirred at room temperature for 3 h. The reaction mixture was then stirred at 80° C. for 64 h. Reaction was complete with the desired product. The reaction mixture was first cooled down to room temperature, diluted with water to about 30 ml, precipitates were collected by filtration, washed with 1:1 mixture of water and methanol (30 ml) and dried to pure solids (348 mg, 81%) under high vacuum.
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
66 mg
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[CH:5]=O.[C:14](#[N:18])[CH2:15][C:16]#[N:17].[CH2:19]1[O:23][C:22]2[CH:24]=[C:25]([OH:28])[CH:26]=[CH:27][C:21]=2[O:20]1.N1CCCCC1>C(O)C>[NH2:17][C:16]1[O:28][C:25]2[CH:24]=[C:22]3[O:23][CH2:19][O:20][C:21]3=[CH:27][C:26]=2[CH:5]([C:4]2[CH:7]=[C:8]([O:12][CH3:13])[C:9]([O:10][CH3:11])=[C:2]([Br:1])[CH:3]=2)[C:15]=1[C:14]#[N:18]

Inputs

Step One
Name
Quantity
245 mg
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1OC)OC
Step Two
Name
Quantity
66 mg
Type
reactant
Smiles
C(CC#N)#N
Step Three
Name
Quantity
166 mg
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Step Four
Name
Quantity
50 μL
Type
reactant
Smiles
N1CCCCC1
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 80° C. for 64 h
Duration
64 h
CUSTOM
Type
CUSTOM
Details
Reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1OC=2C=C3C(=CC2C(C1C#N)C1=CC(=C(C(=C1)OC)OC)Br)OCO3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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